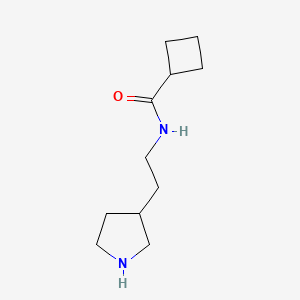![molecular formula C24H15F6N3 B13653508 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline](/img/structure/B13653508.png)
4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline is a complex organic compound characterized by multiple fluorine and amino groups attached to a phenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. The use of catalysts and specific reaction pathways can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atoms.
Applications De Recherche Scientifique
4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent marker due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers with unique thermal and mechanical properties.
Mécanisme D'action
The mechanism of action of 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms can enhance its binding affinity and specificity, while the amino groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluorophenol
- 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluorobenzene
Uniqueness
Compared to similar compounds, 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline stands out due to its specific arrangement of fluorine and amino groups, which confer unique electronic and steric properties. These characteristics can influence its reactivity, binding affinity, and overall performance in various applications.
Propriétés
Formule moléculaire |
C24H15F6N3 |
|---|---|
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline |
InChI |
InChI=1S/C24H15F6N3/c25-16-4-13(5-17(26)22(16)31)10-1-11(14-6-18(27)23(32)19(28)7-14)3-12(2-10)15-8-20(29)24(33)21(30)9-15/h1-9H,31-33H2 |
Clé InChI |
KGGDTRCQYRHSIP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C2=CC(=C(C(=C2)F)N)F)C3=CC(=C(C(=C3)F)N)F)C4=CC(=C(C(=C4)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653437.png)
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B13653454.png)
![[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13653459.png)
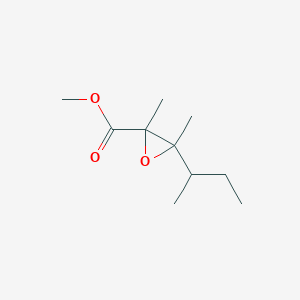
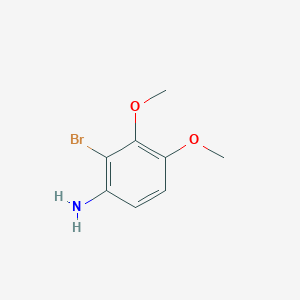
![3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one](/img/structure/B13653483.png)

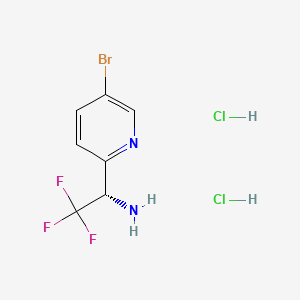

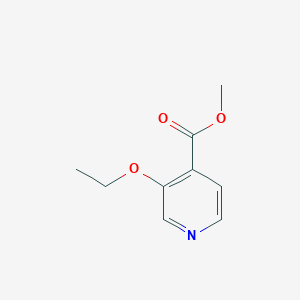
![1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13653522.png)
